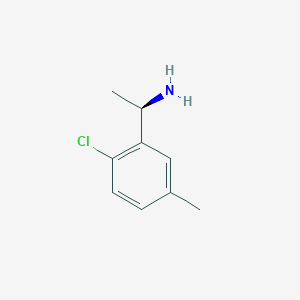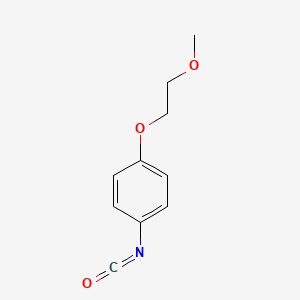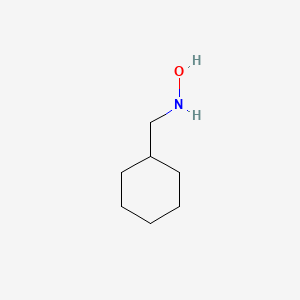
n-(Cyclohexylmethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylmethyl)hydroxylamine is an organic compound with the molecular formula C7H15NO It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a cyclohexylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Cyclohexylmethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrocyclohexane to cyclohexanone oxime, followed by further reduction to this compound using palladium/carbon nanotubes as a catalyst . Another method includes the reaction of cyclohexylmethylamine with hydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of nitro compounds. The process is optimized for high yield and purity, often employing palladium or platinum catalysts under specific temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclohexylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone oxime.
Reduction: Further reduction can yield cyclohexylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Cyclohexylmethyl)hydroxylamine has several applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Potential use in the development of antitumor agents and bradykinin B1 receptor antagonists.
Industry: Utilized in the preparation of intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(Cyclohexylmethyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can undergo oxidation-reduction reactions, forming reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving the formation of oximes and amines, which can modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacks the hydroxylamine group.
N-Hydroxycyclohexanamine: Another hydroxylamine derivative with a different substitution pattern.
N-Phenylhydroxylamine: A hydroxylamine with a phenyl group instead of a cyclohexylmethyl group.
Uniqueness
N-(Cyclohexylmethyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)hydroxylamine |
InChI |
InChI=1S/C7H15NO/c9-8-6-7-4-2-1-3-5-7/h7-9H,1-6H2 |
Clé InChI |
VGAMSZJHHLTUIB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


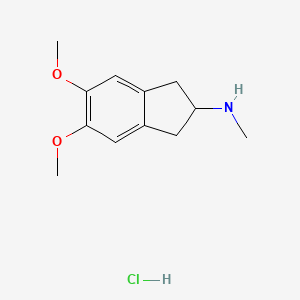
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
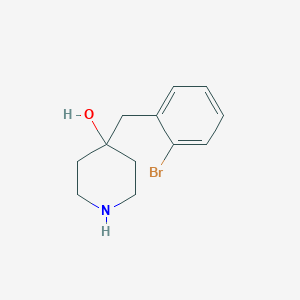
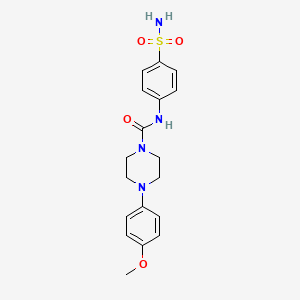
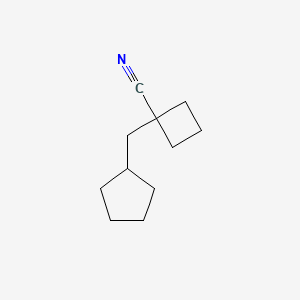

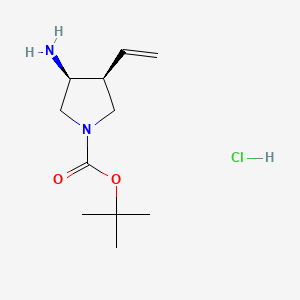


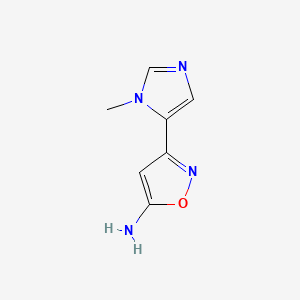
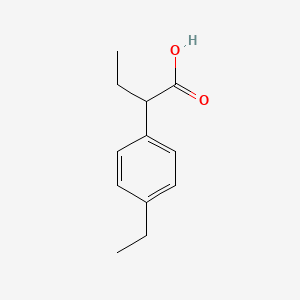
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
